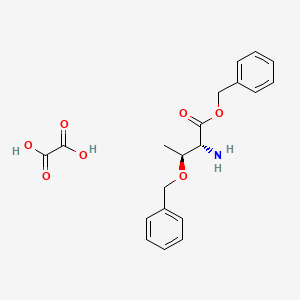

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-SQQLFYIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Abstract: This technical guide provides a comprehensive overview of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate, a critical protected amino acid derivative used in synthetic organic chemistry. As a derivative of D-threonine, this compound serves as a key building block for the incorporation of O-protected D-threonine residues in solid-phase and solution-phase peptide synthesis.[1][2] This document details its chemical and physical properties, provides an expert-guided rationale and protocol for its synthesis and purification, outlines robust analytical methodologies for quality control, and discusses its primary applications in drug development and biochemical research. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is the formal name for D-Threonine in which both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively. The oxalate salt form is a stable, crystalline solid, which is the common commercial presentation facilitating handling, storage, and accurate weighing.[3] The formation of an oxalate salt is a classic, highly effective technique for purifying and stabilizing amines, often converting oils or amorphous solids into a more manageable crystalline form.[4]

Structure and Nomenclature

-

IUPAC Name : benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate;oxalic acid[5]

-

Common Synonyms : H-D-Thr(Bzl)-OBzl oxalate, O-Benzyl-D-threonine benzyl ester oxalate[5]

-

Stereochemistry : The (2R,3S) designation corresponds to the stereochemistry of D-Threonine. The corresponding L-Threonine derivative is (2S,3R).

Core Physicochemical Data

The key properties of the oxalate salt are summarized below. This data is essential for designing synthetic reactions, selecting appropriate solvents, and establishing analytical methods.

| Property | Value | Source(s) |

| CAS Number | 188660-14-2 | [5][6] |

| Molecular Formula | C₂₀H₂₃NO₇ | [5] |

| Molecular Weight | 389.4 g/mol | [5] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Storage | Store at room temperature | [3] |

Synthesis and Purification Rationale

The synthesis of H-D-Thr(Bzl)-OBzl oxalate is a multi-step process starting from D-Threonine. The choice of benzyl groups for protection is deliberate and strategic, particularly for use in Boc-based peptide synthesis. Benzyl ethers and esters are stable to the mildly acidic conditions (e.g., Trifluoroacetic acid in DCM) used for Nα-Boc deprotection but can be cleaved simultaneously with strong acids like liquid Hydrogen Fluoride (HF) during the final cleavage of the peptide from the resin.[8][9]

Synthetic Workflow Overview

The logical pathway involves the protection of the carboxyl group, followed by protection of the side-chain hydroxyl group, and concluding with purification via oxalate salt crystallization. This sequence prevents unwanted side reactions, such as the formation of oxazolidines or intermolecular esterification.

Caption: High-level workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

This protocol is a representative, field-proven methodology. Researchers must adapt it based on available equipment and perform appropriate safety assessments.

-

Step 1: Benzyl Esterification of D-Threonine

-

Rationale: The carboxylic acid is the most acidic functional group and is protected first. A Dean-Stark apparatus is used to drive the Fischer esterification to completion by removing the water byproduct.

-

Procedure:

-

Suspend D-Threonine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in a 1:1 mixture of benzyl alcohol and toluene.

-

Heat the mixture to reflux using a Dean-Stark trap until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Precipitate the product, H-D-Thr-OBzl tosylate salt, by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

-

-

Step 2: O-Benzylation of the Side-Chain Hydroxyl

-

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the hydroxyl group, which is less acidic than the protonated amine. The resulting alkoxide readily undergoes an Sₙ2 reaction with benzyl bromide.

-

Procedure:

-

Suspend the H-D-Thr-OBzl tosylate salt (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C.

-

Slowly add sodium hydride (60% dispersion in mineral oil, 2.2 eq) in portions. Allow the mixture to stir until hydrogen evolution ceases.

-

Add benzyl bromide (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude H-D-Thr(Bzl)-OBzl as an oil (the free amine).

-

-

-

Step 3: Purification by Oxalate Salt Formation

-

Rationale: The final free amine is often an oil that is difficult to purify by chromatography. Crystallization as an oxalate salt provides a robust method for purification, yielding a stable, easy-to-handle solid.

-

Procedure:

-

Dissolve the crude oil from Step 2 in a minimal amount of ethyl acetate.

-

In a separate flask, dissolve oxalic acid (1.0 eq) in ethyl acetate (warming may be necessary).

-

Slowly add the oxalic acid solution to the crude product solution with vigorous stirring.

-

A white precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Collect the white solid by filtration, wash thoroughly with cold ethyl acetate, and dry under vacuum to yield the final product.

-

-

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized material. A multi-technique approach ensures that the material meets the stringent quality requirements for applications like peptide synthesis.[10][11]

Workflow for Analytical Characterization

A logical flow of analysis ensures comprehensive characterization, starting with purity assessment, followed by structural confirmation, and ending with precise mass verification.

Caption: Standard analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any synthesis-related impurities. Reverse-phase HPLC is the standard method.[12][13]

-

Methodology:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for molecules with aromatic groups. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to ensure sharp peaks for the amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent. |

| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of the product and any impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 214 nm & 254 nm | 214 nm for general peptide bonds/amides; 254 nm for benzyl groups. |

| Injection Volume | 10 µL | Standard volume. |

| Sample Prep | ~1 mg/mL in 50:50 ACN/Water | Ensure full dissolution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by identifying the specific proton environments in the molecule.

-

Methodology:

-

Solvent: DMSO-d₆ is a suitable choice as it will dissolve the oxalate salt.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~8.0-9.0 ppm (broad singlet): Protons from the amine (NH₃⁺) and oxalic acid (COOH).

-

~7.2-7.5 ppm (multiplet, 10H): Aromatic protons from the two benzyl groups.

-

~5.2 ppm (singlet, 2H): Methylene protons of the C-terminal benzyl ester (-O-CH₂-Ph).

-

~4.6 ppm (singlet, 2H): Methylene protons of the O-benzyl ether (-O-CH₂-Ph).

-

~4.1-4.3 ppm (multiplet, 1H): The β-proton (-CH(CH₃)-O-).

-

~3.8-4.0 ppm (doublet, 1H): The α-proton (-CH(NH₃⁺)-).

-

~1.2 ppm (doublet, 3H): Methyl protons (-CH₃).

-

-

Mass Spectrometry (MS)

-

Objective: To verify the molecular weight of the parent compound (the free amine).

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is ideal for this type of molecule.

-

Mode: Positive ion mode.

-

Expected Ion: The analysis will detect the protonated free amine, not the oxalate salt complex. The molecular weight of the free amine (C₁₈H₂₁NO₃) is 299.36 Da.

-

Calculated [M+H]⁺: 300.16

-

Observed m/z: Should be within ±0.01 Da of 300.16 on a high-resolution mass spectrometer.

-

Applications in Synthetic Chemistry

The primary and most critical application of this compound is as a building block in peptide synthesis.[2]

-

Peptide Synthesis: It is used to introduce an O-benzyl-D-threonine residue into a growing peptide chain. This is particularly relevant in the synthesis of peptide drugs or research peptides that require non-natural D-amino acids to enhance stability against enzymatic degradation or to modulate biological activity.[1]

-

Orthogonal Protection Schemes: This building block is perfectly suited for the Boc/Bzl protection strategy.[8] During synthesis, the Nα-Boc group is repeatedly removed with TFA, while the benzyl ester and benzyl ether side-chain protection remain intact. Both benzyl groups are then removed in a single final step using a strong acid like HF or TFMSA, which also cleaves the peptide from the resin support.[9]

-

Intermediate in Pharmaceutical Synthesis: Beyond standard peptides, it serves as a chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where a specific threonine-derived stereocenter is required.[2]

Handling, Storage, and Safety

-

Handling: As with any fine chemical powder, it should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[3] Its nature as a stable crystalline salt contributes to a long shelf life when stored properly.

-

Safety: While specific toxicity data is not widely published, it may cause irritation to the skin, eyes, and respiratory system.[3] In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

- National Center for Biotechnology Information. This compound. PubChem Compound Summary. [Link]

- PubMed. Amino acid analysis. [Link]

- National Center for Biotechnology Information. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate. PubChem Compound Summary. [Link]

- Chemsrc. CAS#:4200-77-5 | (2S,3R)-benzyl 2-amino-3-(benzyloxy)butanoate oxalate. [Link]

- Bio-Synthesis Inc. Amino Acid Analysis Overview. [Link]

- PharmiWeb.com. Protein Amino Acid Analysis: Techniques, Instruments, and Applications. [Link]

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy)

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 5. This compound | C20H23NO7 | CID 56777082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. O-Benzyl-L-threonine benzyl ester oxalate | 15260-11-4 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. alfachemic.com [alfachemic.com]

- 11. alfachemic.com [alfachemic.com]

- 12. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmiweb.com [pharmiweb.com]

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical research. Chiral molecules, in particular, demand rigorous characterization, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound. This compound, a protected derivative of D-threonine, serves as a critical chiral building block in complex organic synthesis. We will detail an integrated analytical strategy employing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Crystallography (SC-XRD). This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, thereby creating a self-validating system for structural confirmation.

Introduction: The Imperative for Unambiguous Stereochemical Assignment

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate is a derivative of the non-proteinogenic amino acid D-threonine, featuring protection of both the carboxylic acid (as a benzyl ester) and the side-chain hydroxyl group (as a benzyl ether). Its isolation as an oxalate salt facilitates purification and often yields a stable, crystalline solid—a crucial prerequisite for definitive analytical techniques like X-ray crystallography.[1][2][3] The core challenge in its analysis lies in confirming not only its chemical constitution but also the precise spatial arrangement at its two stereocenters, C2 and C3. An incorrect stereochemical assignment could lead to the synthesis of an inactive or harmful final product.

This guide presents a logical, tiered approach to the structure elucidation process, beginning with foundational techniques that confirm mass and functional groups, and culminating in high-resolution methods that reveal detailed connectivity and absolute stereochemistry.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the first-line technique to verify the molecular weight of the target compound and its counter-ion, providing strong evidence for the elemental composition when high-resolution instrumentation is used.

Expertise & Rationale: We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules like amino acid salts, as it minimizes fragmentation and preserves the molecular ion. Analysis in both positive and negative ion modes is crucial to observe the cationic amino acid derivative and the anionic oxalate counter-ion separately.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Positive Ion Mode: Infuse the sample solution at a flow rate of 5-10 µL/min. Set the capillary voltage to +3.5 to +4.5 kV. Acquire data over a mass range of m/z 100-1000.

-

Negative Ion Mode: Switch the instrument polarity. Set the capillary voltage to -3.0 to -4.0 kV and re-acquire the mass spectrum.

-

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion observed in positive mode to elicit characteristic fragments that corroborate the proposed structure.

Expected Data and Interpretation

The analysis should yield ions corresponding to the protonated free base and the oxalate/bioxalate anions.

| Ion | Mode | Formula | Calculated Exact Mass (m/z) | Observed m/z |

| [Free Base + H]⁺ | Positive | [C₁₈H₂₁NO₃ + H]⁺ | 300.1594 | ~300.16 |

| [Oxalic Acid - H]⁻ (Bioxalate) | Negative | [C₂H₂O₄ - H]⁻ | 89.0033 | ~89.00 |

| [Oxalate]²⁻ (less common in ESI) | Negative | C₂O₄²⁻ | 43.9898 (m/z) | N/A |

| [2 * Free Base + Oxalate + H]⁺ | Positive | [(C₁₈H₂₁NO₃)₂ + C₂H₂O₄ + H]⁺ | 689.3195 | ~689.32 |

MS/MS Fragmentation: Fragmentation of the [M+H]⁺ ion at m/z 300.16 is expected to show characteristic losses, providing definitive evidence for the connectivity.[4][5][6]

-

Loss of a benzyl radical (C₇H₇•): m/z 209.09 (from ether cleavage)

-

Formation of the tropylium cation (C₇H₇⁺): m/z 91.05 (a hallmark of benzyl groups)

-

Loss of benzyl alcohol (C₇H₈O): m/z 192.10 (from the ester)

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and non-destructive confirmation of the functional groups present in the molecule, verifying the salt formation and the presence of the ester and ether moieties.

Expertise & Rationale: The key diagnostic feature is the simultaneous presence of bands for an ammonium cation (R-NH₃⁺) and a carboxylate anion (from oxalate), alongside the ester carbonyl. The absence of a broad O-H stretch typical of a carboxylic acid confirms the salt structure.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The spectrum provides a molecular "fingerprint" confirming the functional architecture.[9][10][11]

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3300 - 2800 | N-H Stretch (Ammonium, R-NH₃⁺) | Strong, Broad | Overlaps with C-H stretches. Characteristic of the protonated amine in the salt.[8] |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Indicates the presence of the benzyl rings. |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium | From the butanoate backbone and benzylic CH₂ groups. |

| ~1740 | C=O Stretch (Ester) | Strong, Sharp | Confirms the benzyl ester functionality.[10] |

| ~1630 | Asymmetric COO⁻ Stretch (Oxalate) | Strong | Key indicator of the oxalate counter-ion. |

| ~1580 | N-H Bend (Ammonium, R-NH₃⁺) | Medium | Further confirms the protonated amine. |

| ~1300 | Symmetric COO⁻ Stretch (Oxalate) | Strong | The second key band for the oxalate counter-ion. |

| ~1250 | C-O Stretch (Ester) | Strong | |

| ~1100 | C-O-C Stretch (Benzyl Ether) | Strong | Confirms the presence of the benzyl ether protecting group. |

NMR Spectroscopy: Mapping Connectivity and Relative Stereochemistry

NMR is the most powerful technique for determining the precise covalent structure and relative stereochemistry of a molecule in solution. A suite of 1D and 2D experiments provides a complete picture of the carbon-hydrogen framework.

Expertise & Rationale: The crucial piece of data for stereochemistry is the coupling constant (³J) between the protons on C2 (Hα) and C3 (Hβ). For threonine derivatives, the threo diastereomers (like 2R,3S) typically exhibit a smaller Hα-Hβ coupling constant (2-5 Hz) due to a gauche relationship, whereas the erythro diastereomers show a larger coupling constant (7-10 Hz) from an anti-periplanar relationship.[12] 2D experiments like COSY and HSQC are essential for unambiguous assignment of all signals.

Caption: Expected COSY correlations for the butanoate backbone.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of exchangeable N-H protons.

-

¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately measure coupling constants.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a standard gHSQC experiment to correlate each proton with its directly attached carbon atom.

Predicted NMR Data (in DMSO-d₆, chemical shifts are approximate)

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic (10H) | 7.2 - 7.5 | m | 127 - 138 | Protons from both benzyl groups. |

| Ester CH₂ | ~5.2 | s (or ABq) | ~67 | Benzylic protons of the ester.[13] |

| Ether CH₂ | ~4.6 | s (or ABq) | ~72 | Benzylic protons of the ether. |

| Hβ (C3) | ~4.1 | m | ~78 | Methine proton adjacent to the ether oxygen. |

| Hα (C2) | ~3.9 | d | ~58 | Methine proton adjacent to the ammonium group. J ≈ 2-5 Hz.[12] |

| Hγ (C4, CH₃) | ~1.2 | d | ~19 | Methyl group protons. |

| NH₃⁺ | 8.0 - 8.5 (broad) | s (br) | - | Exchangeable protons, signal may be broad or absent in D₂O. |

| Ester C=O | - | - | ~170 | Carbonyl carbon of the ester. |

| Oxalate COO⁻ | - | - | ~165 | Carboxylate carbons of the oxalate. |

Single Crystal X-ray Crystallography: The Gold Standard for Absolute Structure

While NMR confirms the relative stereochemistry, SC-XRD provides the definitive, unambiguous 3D structure, including the absolute configuration of both stereocenters.

Expertise & Rationale: The ability of X-rays to interact with electron clouds allows for the precise mapping of atomic positions in a crystalline solid. By measuring the diffraction pattern, we can reconstruct a 3D model of the molecule. The use of anomalous dispersion, typically from the diffraction of heavier atoms (even oxygen), allows for the determination of the absolute stereochemistry, which is quantified by the Flack parameter (a value close to zero confirms the assigned stereochemistry).[14] This technique provides the ultimate, self-validating proof of structure.

Experimental Protocol: SC-XRD

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a binary solvent system, such as ethanol/diethyl ether or methanol/dichloromethane.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final, high-resolution structure.

Expected Results and Interpretation

The crystallographic data will provide a complete structural picture.

Caption: 2D representation of the confirmed (2R,3S) structure.

Key Crystallographic Parameters to Report:

| Parameter | Expected Value/Information | Significance |

| Formula | C₁₈H₂₁NO₃ · C₂H₂O₄ | Confirms the 1:1 salt stoichiometry in the solid state. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁ (chiral) | A chiral space group is expected for an enantiomerically pure compound. |

| Flack Parameter | ~0.0 ± 0.1 | A value close to 0 confirms the assignment of the (2R, 3S) absolute configuration is correct. A value near 1 would indicate the opposite enantiomer.[14] |

| H-Bonding | Distances and angles | The analysis will reveal a network of hydrogen bonds, primarily between the ammonium (donor) and the oxalate and ester oxygens (acceptors), defining the crystal packing.[15][16] |

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is successfully achieved through a synergistic and orthogonal analytical workflow.

-

Mass Spectrometry confirmed the molecular formula of the constituent ions.

-

FTIR Spectroscopy verified the presence of all key functional groups and confirmed the formation of the ammonium-carboxylate salt.

-

NMR Spectroscopy provided the complete covalent framework and, crucially, established the threo relative stereochemistry via proton-proton coupling constants.

-

Single Crystal X-ray Crystallography served as the ultimate arbiter, delivering the absolute (2R,3S) stereochemistry and a detailed view of the molecule's solid-state conformation and intermolecular interactions.

This integrated approach not only provides a high degree of confidence in the final structural assignment but also serves as a robust template for the characterization of other complex chiral molecules in a regulated research and development environment.

References

-

Hamase, K., Morikawa, A., & Zaitsu, K. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]

-

Kopelke, S., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 594-601. [Link]

-

Petritis, K., et al. (2017). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 1602, 115-127. [Link]

-

Yao, Z. P., et al. (2004). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry, 76(10), 2797-2803. [Link]

-

DeJongh, D. C., et al. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Chemical Communications (London), (17), 603-605. [Link]

-

Boldyreva, E. V., et al. (2011). Monitoring selected hydrogen bonds in crystal hydrates of amino acid salts: combining variable-temperature single-crystal X-ray diffraction and polarized Raman spectroscopy. CrystEngComm, 13(14), 4545-4556. [Link]

-

Hathaway, G. M., & Grant, G. A. (2006). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 17(1), 113-123. [Link]

-

Shibl, M. F. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(4), 300-304. [Link]

-

Numata, K., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3941-3949. [Link]

-

Özcan, Y., et al. (2012). Structure and characterization of N-(2-hydroxy-1-naphthylidene)threonine. ResearchGate. [Link]

-

Fleck, M., & Boeyens, J. C. A. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. [Link]

-

Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1737-1744. [Link]

-

User "Teh Pwnerer". (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]

-

Matos, J. O., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1691-1700. [Link]

-

Ye, J., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 11(10), 2946-2965. [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Columbia University. [Link]

-

Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]

-

Bolchi, C., Roda, G., & Pallavicini, M. (2018). Request PDF: 1H NMR spectroscopy in the presence of Mosher acid... ResearchGate. [Link]

-

Görbitz, C. H. (2019). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Coward, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21543-21553. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Nfor, E. N., et al. (2016). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Journal of Chemistry, 4(6), 72-79. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Monitoring selected hydrogen bonds in crystal hydrates of amino acid salts: combining variable-temperature single-crystal X-ray diffraction and polarized Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

A Technical Guide to (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate: A Chiral Building Block for Pharmaceutical Synthesis

Abstract

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate (CAS Number: 188660-14-2) is a pivotal chiral building block derived from D-threonine, a non-proteinogenic amino acid. Its unique stereochemistry and protected functional groups make it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, analytical methodologies for its characterization, and its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and pharmaceutical development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of Chiral Threonine Derivatives in Drug Discovery

The chirality of a molecule is a critical determinant of its pharmacological activity. Enantiomers of a drug can exhibit significantly different efficacy, metabolism, and toxicity. Consequently, the stereoselective synthesis of drug candidates is a cornerstone of modern pharmaceutical development. Chiral amino acids and their derivatives serve as versatile starting materials for introducing stereocenters with high fidelity.[1]

This compound belongs to a class of protected D-threonine derivatives. D-threonine, as an unnatural amino acid, provides a unique stereochemical scaffold that is often explored in the design of novel therapeutics to enhance metabolic stability or to achieve specific interactions with biological targets.[2] The benzyl protection of both the carboxylic acid and the hydroxyl group, along with the amine functionality presented as an oxalate salt, renders this molecule stable and amenable to a variety of synthetic transformations. This guide will elucidate the synthesis and characterization of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 188660-14-2 | [3] |

| Molecular Formula | C₂₀H₂₃NO₇ | [3] |

| Molecular Weight | 389.40 g/mol | [3] |

| IUPAC Name | benzyl (2R,3S)-2-amino-3-(phenylmethoxy)butanoate;oxalic acid | [3] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO | Inferred from structure and related compounds |

| Melting Point | Not available | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Stereoselective Synthesis: A Proposed Pathway from D-Threonine

The overall synthetic strategy involves a three-stage process:

-

Protection of the Amino and Carboxyl Groups: The amino group is protected with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is esterified with a benzyl group.

-

O-Benzylation: The hydroxyl group is then benzylated.

-

Deprotection and Salt Formation: The Cbz group is selectively removed, and the resulting free amine is converted to its stable oxalate salt.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for amino acid protection and modification and should be considered a starting point for laboratory synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Cbz-D-Threonine

-

To a solution of D-threonine (1 eq.) in 2 M NaOH (2.5 eq.) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) and 2 M NaOH (1.2 eq.) simultaneously over 30 minutes, maintaining the pH between 9 and 10.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2 with concentrated HCl at 0 °C.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-D-Threonine as a white solid.

Step 2: Synthesis of N-Cbz-D-Threonine Benzyl Ester

-

Dissolve N-Cbz-D-Threonine (1 eq.) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq.) and benzyl bromide (1.2 eq.).

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-Cbz-D-Threonine Benzyl Ester.

Step 3: Synthesis of N-Cbz-O-Benzyl-D-Threonine Benzyl Ester

-

Dissolve N-Cbz-D-Threonine Benzyl Ester (1 eq.) in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction carefully with saturated ammonium chloride solution.

-

Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to yield the fully protected threonine derivative.

Step 4: Synthesis of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate (Free Amine)

-

Dissolve N-Cbz-O-Benzyl-D-Threonine Benzyl Ester (1 eq.) in methanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the free amine as an oil.

Step 5: Preparation of this compound

-

Dissolve the crude free amine (1 eq.) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

-

Add a solution of oxalic acid (1 eq.) in the same solvent dropwise with stirring.

-

The oxalate salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups, the methine protons of the threonine backbone, the methyl protons, and the methylene protons of the benzyl groups. The coupling constants between the C2 and C3 protons will be indicative of the syn relationship.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the threonine backbone and benzyl groups.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (C4) | ~1.2 | d |

| CH (C3) | ~4.0-4.2 | m |

| CH (C2) | ~3.8-4.0 | d |

| O-CH₂-Ph | ~4.5-4.7 | s |

| C(O)O-CH₂-Ph | ~5.1-5.3 | s |

| Aromatic-H | ~7.2-7.5 | m |

| NH₃⁺ | Broad singlet | |

| (COOH)₂ | Broad singlet |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity of the final product.

-

Stationary Phase: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for the separation of amino acid derivatives.[4]

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio would need to be optimized for baseline separation.

-

Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm) is suitable.

The goal is to achieve a single, sharp peak corresponding to the (2R,3S) enantiomer, with no detectable peaks for the other three possible stereoisomers.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the parent amine. The expected [M+H]⁺ ion for the free amine (C₁₈H₂₁NO₃) would be at m/z 300.16.

Applications in Drug Development

This compound serves as a valuable chiral intermediate for the synthesis of more complex molecules with therapeutic potential. The protected functional groups allow for selective transformations at other parts of a molecule without affecting the threonine core. After the desired modifications, the protecting groups can be removed to reveal the free amino, hydroxyl, and carboxylic acid functionalities.

While a direct link to a specific marketed drug for CAS 188660-14-2 is not readily found in public literature, the structural motif of protected threonine derivatives is present in various classes of therapeutic agents, including:

-

Protease Inhibitors: The stereochemistry of the threonine backbone is crucial for fitting into the active sites of enzymes like proteases.

-

Antibiotics: Many antibiotics contain modified amino acid residues.

-

Anticancer Agents: Chiral building blocks are fundamental in the synthesis of numerous oncology drugs.

The utility of this compound lies in its ability to introduce a specific stereochemical configuration into a target molecule, which is a critical aspect of rational drug design.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate care.

-

Hazard Statements: Based on supplier information, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a well-defined chiral building block with significant potential in the synthesis of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route, and the necessary analytical techniques for its characterization. For researchers and drug development professionals, this compound represents a valuable tool for introducing the D-threonine scaffold into novel therapeutic agents, underscoring the critical role of stereochemistry in modern medicine.

References

- CN103450040A. (2013). Synthesis method of D-threonine. Google Patents.

- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067–2070.

-

PubChem. (n.d.). D-Threonine Benzyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 158-166.

-

Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. Retrieved from [Link]

Sources

Solubility of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate Oxalate in Organic Solvents: A Technical and Predictive Guide

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. Geared towards researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. In the absence of publicly available quantitative solubility data for this specific compound, this guide emphasizes a foundational understanding of its physicochemical properties to empower researchers in making informed decisions for their experimental designs.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable absorption and suboptimal drug exposure, presenting significant hurdles in the journey from discovery to clinical application. This compound, a derivative of threonine, possesses a molecular structure that suggests a nuanced solubility profile across the spectrum of organic solvents. This guide aims to provide a robust framework for understanding and experimentally determining this critical parameter.

Molecular Structure Analysis and Predicted Solubility

A thorough examination of the molecular structure of this compound is paramount to predicting its solubility. The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[2]

Caption: Figure 1: Chemical Structure of this compound[3]

The molecule exhibits both polar and non-polar characteristics:

-

Polar Moieties: The presence of an amino group (-NH2), an ester group (-COO-), and an ether linkage (-O-) contributes to the molecule's polarity and its capacity for hydrogen bonding. Specifically, the amino group can act as a hydrogen bond donor, while the oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors.[4] The oxalate salt form introduces ionic character, which can further influence its solubility in polar solvents.

-

Non-Polar Moieties: The two benzyl groups and the hydrocarbon backbone of the butanoate chain are non-polar. These bulky, hydrophobic regions will favor interactions with non-polar solvents.

Given this amphiphilic nature, a nuanced solubility profile is anticipated. The presence of multiple polar groups suggests that the compound will not be readily soluble in highly non-polar solvents like hexane. Conversely, the significant non-polar surface area from the benzyl groups will likely limit its solubility in highly polar solvents.

Predicted Solubility in a Range of Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a selection of common organic solvents is presented in Table 1. It is crucial to recognize that these are predictions and must be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Low | The large, non-polar benzyl groups will have some affinity, but the polar amino, ester, and oxalate moieties will significantly hinder solubility.[5] |

| Toluene | Non-Polar (Aromatic) | Moderate | The aromatic rings of toluene can engage in π-π stacking with the benzyl groups of the solute, potentially improving solubility compared to aliphatic non-polar solvents. |

| Diethyl Ether | Slightly Polar | Moderate | The ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute's polar groups, while its overall low polarity can accommodate the non-polar regions. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. Its polarity should be sufficient to interact with the polar groups without being repelled by the non-polar moieties. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality of ethyl acetate can interact favorably with the ester group in the solute. Its moderate polarity makes it a good candidate for dissolving compounds with both polar and non-polar features. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest it could be a suitable solvent. |

| Isopropanol | Polar Protic | Moderate | As a protic solvent, isopropanol can engage in hydrogen bonding with the solute. However, its hydrocarbon chain may limit the solubility of the bulky non-polar groups. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, ethanol can form hydrogen bonds, but its higher polarity might slightly decrease its effectiveness in solvating the large non-polar parts of the molecule compared to isopropanol. |

| Methanol | Polar Protic | Low to Moderate | Methanol is a highly polar protic solvent. While it can form strong hydrogen bonds, its high polarity may not be ideal for solvating the extensive non-polar regions of the molecule.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds, including many that are sparingly soluble in other solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is often effective at dissolving complex organic molecules. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This equilibrium-based method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach saturation.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a dynamic equilibrium between the solid and dissolved states of the solute in a given solvent at a constant temperature.[8] By ensuring an excess of the solid is present, the resulting solution is saturated, and the measured concentration of the solute in the supernatant represents its equilibrium solubility.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. youtube.com [youtube.com]

- 3. This compound | C20H23NO7 | CID 56777082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to Investigating the Potential Biological Activity of (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate

Abstract

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a protected derivative of the essential amino acid D-threonine, characterized by the presence of benzyl groups protecting both the carboxylic acid and hydroxyl functionalities.[1] While such molecules are conventionally regarded as synthetic intermediates in peptide chemistry and complex molecule synthesis, their structural features—a free primary amine, specific stereochemistry, and significant lipophilicity conferred by the benzyl groups—warrant a systematic investigation into their potential for direct biological activity.[2][3] This guide outlines a comprehensive, albeit speculative, framework for the initial biological evaluation of this compound. It provides a logical, multi-tiered screening cascade designed to efficiently probe for general cytotoxicity, specific enzyme inhibition, and effects on amino acid transport systems. The methodologies described herein are grounded in established in vitro screening principles and are designed to generate robust, decision-enabling data for early-stage drug discovery programs.[4][5]

Introduction and Rationale

The subject of this guide, this compound, is a derivative of D-threonine, a stereoisomer of the more common L-threonine.[1] Its core structure features two key modifications: the carboxylic acid is masked as a benzyl ester, and the hydroxyl group is protected as a benzyl ether.[1][6] The molecule is supplied as an oxalate salt, a common practice to enhance the crystallinity, stability, and handling of pharmaceutical compounds.[7][8]

While the primary utility of such protected amino acids lies in their role as building blocks in organic synthesis, the possibility of inherent biological activity cannot be dismissed.[2][9] The presence of bulky, lipophilic benzyl groups could facilitate membrane permeability, and the free primary amine provides a key site for molecular interactions.[10] Furthermore, as a structural analog of a natural amino acid, it could potentially interact with biological targets that recognize or process amino acids, such as enzymes or membrane transporters.[11][12]

This document serves as a technical blueprint for a hypothetical, early-stage investigation into this compound's biological potential. The proposed screening cascade is designed to move from broad, phenotypic assays to more specific, target-oriented investigations, providing a structured approach to hit identification and preliminary mechanism-of-action studies.[5]

Physicochemical Characterization and Pre-Assay Considerations

A thorough understanding of the compound's physical and chemical properties is a prerequisite for any biological testing.

Compound Identity

| Property | Value | Source |

| IUPAC Name | benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid | [1] |

| Molecular Formula | C₂₀H₂₃NO₇ | [1] |

| Molecular Weight | 389.4 g/mol | [1] |

| Stereochemistry | (2R, 3S) | [1] |

| Salt Form | Oxalate | [1] |

Solubility and Stability Assessment

Before initiating biological assays, it is critical to determine the compound's solubility and stability in relevant aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media). The oxalate salt form may influence solubility, and potential precipitation in assay media can lead to erroneous results.

Protocol: Solubility and Stability Workflow

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

-

Solubility in Aqueous Media: Serially dilute the DMSO stock into various aqueous buffers (PBS, DMEM) to determine the maximum soluble concentration. Visual inspection for precipitation and nephelometry can be used for assessment. The final DMSO concentration in assays should typically be kept below 1% to avoid solvent-induced artifacts.[13]

-

Stability Analysis: Incubate the compound in the final assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of the longest planned assay. Use analytical techniques like HPLC-MS to quantify the compound's concentration over time and detect any degradation products.

Tier 1: Primary Screening for General Bioactivity

The initial screening phase aims to detect broad biological effects, primarily focusing on cytotoxicity. This establishes a baseline for the compound's therapeutic window and informs concentration ranges for subsequent, more sensitive assays.[4]

General Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate a panel of human cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

MTT Addition: Remove the treatment media. Add a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][18]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][17]

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm (e.g., 570 nm).[17][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Primary Screening Workflow

The initial screening phase follows a straightforward decision-making process to identify any significant biological activity that warrants further investigation.

Caption: Workflow for the primary screening of the test compound.

Tier 2: Target-Based Screening & Mechanistic Hypotheses

Should the compound exhibit significant cytotoxicity or if a more targeted investigation is desired from the outset, several hypotheses based on its structure can be tested.

Hypothesis 1: Inhibition of Threonine-Metabolizing Enzymes

As a protected threonine analog, the compound could act as a competitive or allosteric inhibitor of enzymes that utilize threonine as a substrate (e.g., threonine dehydrogenase, threonine aldolase).[11]

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the purified enzyme of interest, its specific substrate, and the test compound in an optimized assay buffer.[13] A stock solution of the test compound is typically made in DMSO.[19]

-

Assay Setup: In a 96-well plate, combine the enzyme solution with various concentrations of the test compound (or vehicle control).[19]

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature to facilitate binding.[13]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.[13]

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength and measurement mode will depend on the substrate and product.[19][20]

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.[19] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[21]

Caption: Potential inhibition of a threonine-metabolizing enzyme.

Hypothesis 2: Interference with Amino Acid Transport

The compound's structure, resembling a protected amino acid, suggests it might interact with solute carrier (SLC) transporters responsible for moving amino acids across cell membranes.[22] It could act as a substrate or a competitive inhibitor.

Experimental Protocol: Competitive Amino Acid Uptake Assay

-

Cell Culture: Use a cell line known to express the amino acid transporter of interest (e.g., LAT1-expressing cancer cells). Plate cells in 24- or 96-well plates.[23]

-

Assay Buffer: Wash cells and pre-incubate them in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[24]

-

Competitive Inhibition: Add various concentrations of the non-radiolabeled test compound to the wells.

-

Initiate Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]-L-leucine for LAT1) to all wells and incubate for a short, defined period where uptake is linear (e.g., 1-5 minutes).[23]

-

Terminate Uptake: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process and remove extracellular radiolabel.

-

Cell Lysis and Measurement: Lyse the cells (e.g., with SDS solution) and measure the intracellular radioactivity using a scintillation counter.[23]

-

Data Analysis: Determine the extent to which the test compound inhibits the uptake of the radiolabeled substrate and calculate an IC₅₀ value.

Data Interpretation and Path Forward

The results from this multi-tiered screening approach will guide the subsequent steps in the investigation.

-

Potent Cytotoxicity (Low µM IC₅₀): If the compound shows potent and/or selective cytotoxicity against cancer cell lines, the focus should shift to elucidating the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

-

Specific Enzyme Inhibition: A confirmed "hit" in an enzyme inhibition assay would trigger a more detailed investigation, including determination of the inhibition mechanism (Ki studies) and screening against a panel of related enzymes to assess selectivity.

-

Amino Acid Transport Inhibition: Inhibition of a specific transporter could be a valuable therapeutic strategy, particularly in oncology where certain transporters are overexpressed. Follow-up studies would involve confirming the mechanism of inhibition and assessing its downstream effects on cellular metabolism.

-

No Activity: If no significant activity is observed, it would reinforce the compound's primary role as a synthetic intermediate, and resources could be redirected.

This structured evaluation process provides a resource-efficient framework for exploring the secondary pharmacology of synthetic intermediates, creating opportunities for serendipitous discovery in drug development.

References

- CLYTE Technologies. (2025, December 24).

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Abcam. MTT assay protocol.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Benchchem.

- Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.

- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- PubMed. (2021, April 16).

- PubChem - NIH. (2R,3S)-Benzyl 2-amino-3-(benzyloxy)

- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- PMC - NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.

- Sygnature Discovery.

- ResearchGate. (a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).

- Google Patents.

- amphoteros. (2016, July 22). Protecting groups in drug structures.

- NIH. (2025, June 28). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- PubMed Central. Identification and characterization of an amino acid transporter expressed differentially in liver.

- PMC - NIH. Mechanism of Cation Binding to the Glutamate Transporter EAAC1 Probed with Mutation of the Conserved Amino Acid Residue Thr101.

- Wiley-VCH. 1 Protection Reactions.

- PubMed. (2017, May 15).

- Creative Peptides. Threonine (Thr) Amino Acid Guide.

Sources

- 1. This compound | C20H23NO7 | CID 56777082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. international-biopharma.com [international-biopharma.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. amphoteros.com [amphoteros.com]

- 11. A conserved threonine prevents self-intoxication of enoyl-thioester reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. clyte.tech [clyte.tech]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification and characterization of an amino acid transporter expressed differentially in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of Cation Binding to the Glutamate Transporter EAAC1 Probed with Mutation of the Conserved Amino Acid Residue Thr101 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-(2R,3S)-Benzyl-2-amino-3-(benzyloxy)butanoate-oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a pivotal, doubly protected derivative of D-threonine, a non-proteinogenic amino acid. Its precise stereochemistry and the orthogonal protection offered by the benzyl groups on both the carboxylic acid and hydroxyl functionalities make it a highly valuable chiral building block in advanced organic synthesis. This guide provides an in-depth exploration of its chemical identity, a detailed, step-by-step synthesis protocol, characterization parameters, and its applications, particularly in pharmaceutical development. The rationale behind the selection of protecting groups and the strategic use of the oxalate salt form for enhanced stability and purification are discussed, offering field-proven insights for professionals in drug development and peptide chemistry.

Introduction to a Key Chiral Intermediate

(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate, often isolated as its stable oxalate salt, represents a crucial intermediate in the synthesis of complex, stereochemically defined molecules. Its utility stems from the strategic masking of reactive functional groups on the D-threonine scaffold, allowing for selective chemical transformations elsewhere in a synthetic sequence.

Chemical Identity and Structure

The compound is the oxalate salt of the dibenzyl-protected form of D-threonine. The core molecule is benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate.[1] The stereochemical descriptors (2R, 3S) define the specific spatial arrangement of the amino and benzyloxy groups, which is critical for its role in asymmetric synthesis.

-

IUPAC Name: benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid[1]

-

Molecular Formula: C20H23NO7 (for the salt)[1]

-

Synonyms: H-D-Thr(Bzl)-OBzl oxalate[1]

The structure combines the threonine backbone with two benzyl protecting groups: one forming an ester with the carboxylic acid and the other forming an ether with the side-chain hydroxyl group.

Caption: Chemical structure of the title compound.

The Strategic Importance of Benzyl Protection

In multi-step synthesis, protecting groups are essential tools to prevent unwanted side reactions. The choice of the benzyl group for both the carboxyl and hydroxyl functions in this molecule is a deliberate and strategic one.

-

Expertise & Causality: Benzyl groups are stable under a wide range of reaction conditions, including those used for peptide coupling (amide bond formation).[] However, they can be removed simultaneously under mild conditions via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This dual protection/deprotection strategy is efficient and simplifies synthetic workflows. The benzyl ether on the threonine side chain is particularly important to prevent O-acylation during peptide synthesis.[5]

The Role of the Oxalate Salt

While the free amine of the protected threonine derivative is an oil or difficult-to-handle solid, converting it to a salt provides significant advantages.

-

Trustworthiness & Purity: The formation of the oxalate salt serves as a highly effective method of purification.[6] The salt often precipitates from solution as a well-defined, stable crystalline solid. This process selectively isolates the desired product, leaving impurities behind in the solvent. This enhances the compound's stability, shelf-life, and ease of handling compared to the free base.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that begins with the naturally available amino acid L-threonine. A key step involves the stereochemical inversion at one of the chiral centers to achieve the D-threonine configuration.

Retrosynthetic Approach

The synthesis logically proceeds by first establishing the correct D-threonine stereochemistry, followed by the protection of the functional groups, and concluding with the salt formation for purification.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established chemical principles.

Step 1: Synthesis of D-Threonine from L-Threonine

-

Rationale: D-Threonine is not as readily available as L-Threonine. A common method involves inversion of the alpha-amino group, for instance, via an oxazoline intermediate, which can be achieved through a multi-step sequence. A patent describes a route starting from L-threonine, forming an oxazoline intermediate which, upon acidic hydrolysis, yields D-threonine.[7]

Step 2: N-Protection of D-Threonine

-

Reaction: Dissolve D-Threonine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C.

-

Add sodium hydroxide (2.5 equivalents) to basify the solution.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The Boc protecting group is introduced first to shield the amine. It is stable to the conditions required for the subsequent benzylation steps but can be selectively removed later under acidic conditions without affecting the benzyl groups.

Step 3: Dibenzylation of N-Boc-D-Threonine

-

Reaction: Dissolve N-Boc-D-Threonine in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (3.0 equivalents) and benzyl bromide (2.5 equivalents).

-

Heat the mixture to 60-70°C and stir for 24 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: In a single step, the benzyl groups are installed on both the carboxylic acid (forming an ester) and the hydroxyl group (forming an ether) via an SN2 reaction.

Step 4: N-Deprotection (Removal of Boc Group)

-

Reaction: Dissolve the crude dibenzylated intermediate from Step 3 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0°C.

-

Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

-

Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Dry and concentrate to yield the free amine.[8]

-

Causality: TFA provides a strongly acidic environment that cleaves the acid-labile Boc group, leaving the stable benzyl ester and ether intact.

Step 5: Oxalate Salt Formation and Purification

-

Reaction: Dissolve the crude free amine from Step 4 in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of oxalic acid (1.0 equivalent) in the same solvent dropwise with vigorous stirring.

-

Isolation: The this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Causality: The basic amine reacts with the dicarboxylic oxalic acid to form a stable, crystalline salt, which is typically insoluble in common organic solvents, facilitating its isolation in high purity.

Caption: Synthetic workflow from L-Threonine to the final product.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties

| Property | Typical Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 107-112°C (for the related HCl salt)[] |

| Solubility | Soluble in organic solvents like DMSO, Methanol. |

| Storage | Store at 2-8 °C under an inert atmosphere.[] |

Spectroscopic and Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methyl protons, alpha and beta protons of the threonine backbone, methylene protons of the two benzyl groups, and aromatic protons. The integration will confirm the 1:1 ratio of the amino ester to oxalic acid. |

| Mass Spec (ESI+) | The spectrum will show a prominent peak for the free amine cation [M+H]⁺. |